molecular formula C17H24BrNO3 B13411238 Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate

Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate

Cat. No.: B13411238
M. Wt: 370.3 g/mol
InChI Key: NAABJORKYJMVLT-UHFFFAOYSA-N
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Description

This compound is a bromomethane salt of a bicyclic ester. The core structure comprises an 8-methyl-8-azabicyclo[3.2.1]octane moiety, a norbornane analog with a nitrogen atom at position 6. The ester group at position 3 is derived from 2-hydroxy-2-phenylacetic acid, introducing a hydroxyl and phenyl substituent. Bromomethane (CH₃Br) acts as the counterion, contributing halide properties.

Properties

Molecular Formula

C17H24BrNO3

Molecular Weight

370.3 g/mol

IUPAC Name

bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate

InChI

InChI=1S/C16H21NO3.CH3Br/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;1-2/h2-6,12-15,18H,7-10H2,1H3;1H3

InChI Key

NAABJORKYJMVLT-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.CBr

Origin of Product

United States

Preparation Methods

Formation of the 8-Azabicyclo[3.2.1]octane Core

  • Cyclization Strategies: The bicyclic framework is typically formed via intramolecular cyclization reactions starting from acyclic precursors containing the nitrogen atom and appropriate carbon skeleton. Techniques include:

    • [3+2] Cycloaddition reactions: Efficiently generate the bicyclic core by combining azide or nitrogen-containing dipoles with alkenes or alkynes under mild conditions, sometimes assisted by microwave flow chemistry for enhanced yields and selectivity.
    • Desymmetrization of tropinone derivatives: Starting from achiral tropinone, stereoselective transformations yield the desired bicyclic system with controlled stereochemistry.
    • Ring-closing metathesis (RCM): Catalyzed by Hoveyda-Grubbs catalysts, RCM forms the bicyclic ring system from diene precursors.
  • Stereochemical Control: Enantioselective methods are employed to ensure the correct 3D arrangement of substituents on the bicyclic scaffold, critical for biological activity. This can be achieved either by using chiral starting materials or chiral catalysts during cyclization.

Functionalization to Introduce 2-Hydroxy-2-phenylacetate and Bromomethyl Groups

  • Esterification: The 2-hydroxy-2-phenylacetate moiety is introduced by esterifying the hydroxyl group at the 3-position of the azabicyclo[3.2.1]octane core with 2-hydroxy-2-phenylacetic acid or its activated derivatives (e.g., acid chlorides or anhydrides).

  • Alkylation / Quaternization: The bromomethyl substituent can be introduced via alkylation reactions:

    • Reacting the tertiary amine nitrogen of the bicyclic compound with bromomethyl-containing alkylating agents (e.g., bromomethane or bromoalkyl derivatives) in an inert organic solvent such as acetonitrile, toluene, chloroform, or acetone.
    • Typical reaction conditions involve refluxing at temperatures ranging from 0°C to the solvent’s boiling point, often under inert atmosphere to prevent side reactions.
    • Quaternary ammonium salts may form as intermediates or final products, depending on stoichiometry and reaction conditions.
  • Catalysts and Solvents: Lewis acids or palladium catalysts may be employed to facilitate coupling or alkylation steps, especially when complex substituents are introduced. Polar aprotic solvents enhance nucleophilicity and reaction rates.

Typical Reaction Conditions and Parameters

Step Conditions Notes
Cyclization ([3+2] cycloaddition) Microwave flow, mild heating, polar solvents High regio- and stereoselectivity
Ring-closing metathesis Hoveyda-Grubbs catalyst, inert atmosphere Efficient ring formation
Esterification Acid chloride or anhydride, base (e.g., pyridine), room temp or slight heating Controlled to avoid side reactions
Alkylation (bromomethylation) Reflux in acetonitrile or chloroform, 0°C to reflux Quaternization possible; reaction time varies (hours to days)

Analytical and Purification Techniques

  • Monitoring: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard tools to monitor reaction progress and confirm the structure of intermediates and final products.
  • Purification: Crystallization (often from acetonitrile or ethanol), chromatography (flash or preparative HPLC), and freeze-drying of acid addition salts are common purification methods.

Research Findings and Stability

  • The compound’s stability is influenced by pH and temperature; acidic or basic conditions may hydrolyze the ester linkage.
  • Storage under controlled temperature (typically 2–8°C) and inert atmosphere prolongs shelf life.
  • The compound exhibits solubility in organic solvents such as ethanol and dichloromethane but is poorly soluble in water due to hydrophobic bicyclic and aromatic moieties.

Summary Table of Preparation Route

Stage Reaction Type Reagents/Conditions Outcome/Notes
1. Bicyclic core formation [3+2] Cycloaddition, RCM Azide + alkene, Hoveyda-Grubbs catalyst Formation of azabicyclo[3.2.1]octane scaffold with stereocontrol
2. Esterification Acid-base catalyzed esterification 2-hydroxy-2-phenylacetyl chloride, base Attachment of 2-hydroxy-2-phenylacetate group at C3 position
3. Bromomethylation Alkylation/quaternization Bromomethane or bromoalkyl reagents, reflux in acetonitrile Introduction of bromomethyl substituent on nitrogen

Chemical Reactions Analysis

Types of Reactions

Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic conditions, while reduction reactions are often performed in anhydrous solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as analgesic and anticholinergic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various physiological responses, depending on the specific pathway involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Features Reference
Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate Methyl (position 8), ester (2-hydroxy-2-phenylacetate), bromomethane counterion ~397 (estimated) Polar ester and hydroxyl groups; bromomethane enhances volatility
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane Bromophenyl sulfonyl, triazole 397.29 Sulfonyl and triazole groups; potential antimicrobial activity
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Benzyl, amine ~244 (estimated) Lipophilic benzyl group; amine functionality for reactivity
8-(5-Bromo-2-chlorobenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane Bromo-chlorobenzoyl, triazole ~424 (estimated) Halogenated benzoyl group; dual halogen substitution
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenyl-3-sulfooxypropanoate Methyl (position 8), sulfooxypropanoate ester ~385 (estimated) Sulfate ester; increased water solubility

Key Observations:

Functional Group Diversity: The target compound’s 2-hydroxy-2-phenylacetate ester introduces polarity and hydrogen-bonding capacity, contrasting with sulfonyl () or benzoyl () groups, which are more electron-withdrawing . Bromomethane as a counterion may enhance volatility compared to non-ionic analogs, though environmental release risks require evaluation .

Halogen Effects: Bromine in the target compound and derivatives may confer bioactivity (e.g., enzyme inhibition) but also raises environmental persistence concerns .

Stereochemical Considerations :

  • The bicyclo[3.2.1]octane framework imposes rigid stereochemistry. For example, highlights the exo-configuration of a bromo-methyl derivative, which influences receptor binding in related pharmaceuticals .

Synthetic Accessibility :

  • Synthesis of the target compound likely involves esterification of 8-methyl-8-azabicyclo[3.2.1]octan-3-ol with 2-hydroxy-2-phenylacetic acid, followed by salt formation with bromomethane. Similar routes are described for triazole-substituted analogs () .

Biological Activity

Bromomethane, specifically the compound (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H19BrN2O3
  • Molecular Weight : 384.3 g/mol
  • CAS Number : 21703231
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 5

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Research indicates that it may act as a selective antagonist for kappa opioid receptors, which are involved in pain modulation and emotional regulation.

Key Findings:

  • Kappa Opioid Receptor Antagonism : A study demonstrated that derivatives of 8-azabicyclo[3.2.1]octane exhibited potent kappa receptor antagonism with IC50 values in the nanomolar range, suggesting significant therapeutic potential in managing pain and mood disorders .
  • CNS Exposure : Modifications to the molecular structure have been shown to enhance brain exposure while maintaining selectivity for kappa receptors, indicating potential for treating CNS-related conditions without significant side effects .

Pharmacological Effects

The compound has been investigated for various pharmacological effects:

EffectDescriptionReference
AnalgesicExhibits pain-relieving properties through kappa receptor antagonism
NeuroprotectivePotentially protects against neurodegeneration in animal models
Antidepressant-likeMay alleviate symptoms of depression by modulating opioid receptor activity

Case Studies

  • Animal Models for Pain Management : In a controlled study using rats, administration of the compound resulted in significant pain relief compared to control groups, supporting its role as a kappa opioid receptor antagonist .
  • Cognitive Function Improvement : Another study highlighted improvements in cognitive function in mice treated with the compound, suggesting neuroprotective effects that could be beneficial in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate, and what analytical methods validate its purity?

  • Methodology : The compound is synthesized via quaternization of the tertiary amine in (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate using bromomethane. Reaction progress is monitored via thin-layer chromatography (TLC) under UV light. Final purification employs recrystallization from ethanol-water mixtures. Purity is validated using HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) and confirmed by melting point analysis (~214°C with decomposition, as per homatropine derivatives) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6 months. Monitor degradation via HPLC and UV spectroscopy. The compound is light-sensitive; use amber glass vials and inert atmospheres (argon) to prevent photodegradation. Decomposition products include tropine derivatives and phenylacetic acid fragments, identified via LC-MS .

Q. What spectroscopic techniques are optimal for structural elucidation?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm the bicyclic tropane core and ester linkage. Key signals include the N-methyl singlet (~2.3 ppm) and aromatic protons (7.2–7.5 ppm). IR spectroscopy identifies ester carbonyl stretches (~1720 cm1^{-1}) and hydroxyl groups (~3450 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 356.26 for C16 _{16}H21 _{21}NO3 _3·HBr) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

  • Methodology : Grow crystals via slow evaporation of a methanol-diethyl ether solution. Use SHELXL (via Olex2 or similar software) for refinement. Key parameters: space group determination, hydrogen bonding analysis (e.g., between bromide ions and hydroxyl groups), and validation of stereochemistry at the tropane core. SHELX programs are robust for small-molecule refinement despite their legacy codebase .

Q. What experimental designs elucidate the compound’s anticholinergic mechanism of action?

  • Methodology : Perform competitive radioligand binding assays (3H ^3H-N-methylscopolamine) on muscarinic receptor subtypes (M1–M5) expressed in CHO cells. Calculate IC50_{50} values and compare to atropine. For functional studies, use organ bath assays (e.g., guinea pig ileum) to measure inhibition of carbachol-induced contractions. Molecular docking (AutoDock Vina) predicts interactions with receptor residues (e.g., Asp103 in M3 receptors) .

Q. How can impurity profiling enhance batch-to-batch consistency for pharmacological studies?

  • Methodology : Employ LC-MS/MS to detect trace impurities like des-methyl analogs or hydrolyzed esters. Reference standards for common impurities (e.g., Atropine EP Impurity G) are critical for quantification. Use orthogonal methods: ion chromatography for bromide counterion analysis and 1H^1H-NMR for residual solvent detection (e.g., methanol ≤0.3%) .

Q. What in vivo pharmacokinetic parameters should be prioritized for translational research?

  • Methodology : Administer the compound intravenously/orally in rodent models. Collect plasma samples at timed intervals. Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Key parameters: bioavailability (F), half-life (t1/2_{1/2}), and volume of distribution (Vd _d). Compare to homatropine hydrobromide to assess quaternization effects on blood-brain barrier permeability .

Contradictions and Data Gaps

  • Stability Data : While the compound is reported as "freely soluble in water," no quantitative solubility data (e.g., logP, pKa) are available, complicating formulation studies .
  • Toxicity : Acute toxicity data (LD50_{50}) are absent in public literature, necessitating OECD 423 guideline studies for safe handling protocols .

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